![molecular formula C8H7O2- B1214165 p-Toluate CAS No. 5118-31-0](/img/structure/B1214165.png)
p-Toluate
Overview
Description
P-Toluate, also known as 4-Methylbenzoate, is a compound with the molecular formula C8H7O2 . It is the conjugate base of p-toluic acid, obtained by deprotonation of the carboxy group .
Synthesis Analysis
P-Toluate can be synthesized from p-toluic acid . In a study, a series of polymeric fluorescent whitening agents (FWA) was synthesized from p-toluic acid . Another process for producing methyl p-toluate involves autooxidizing p-tolualdehyde by a gas containing molecular oxygen in an aliphatic ketone or fatty acid ester solvent under pressure in the absence of a catalyst .Molecular Structure Analysis
The molecular structure of p-Toluate consists of 8 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . Its average mass is 135.141 Da and its monoisotopic mass is 135.045151 Da .Chemical Reactions Analysis
In the synthesis of PX, MMBC, and methyl p-toluate (MPT), DMF, MMFC, and methyl 5-methyl-2-furoate (MMF) are reacted with ethylene . The MMF/MPT system is considered only as a model reaction, whereas the DMF/PX and MMFC/MMBC systems are potentially important routes for production .Physical And Chemical Properties Analysis
P-Toluate has an average mass of 135.141 Da and a monoisotopic mass of 135.045151 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Renewable Resource for Production of p-Toluic Acid and Alkyl-p-Toluates
A study by Berard, Vallée, and Delcroix (2015) outlines a pathway for producing p-toluic acid and alkyl-p-toluates from renewable sorbic acid. This process involves a Diels–Alder reaction and aromatization, leading to para-substituted toluates. These compounds are precursors to industrial terephthalic and terephthalates, major chemicals in packaging and fiber industries (Berard et al., 2015).
Degradation of p-Toluate by Rhodococcus opacus
Suvorova, Solyanikova, and Golovleva (2006) investigated the degradation of p-toluate by Rhodococcus opacus 1cp. This microorganism exhibits key enzymes like catechol 1,2-dioxygenase and muconate cycloisomerase, crucial for p-toluate degradation. The study supports the hypothesis of multiple forms of dioxygenases in microorganisms as an adaptive response to environmental stress (Suvorova et al., 2006).
In Vivo Reactivation of Catechol 2,3‐Dioxygenase by Chloroplast-Type Ferredoxin
Polissi and Harayama (1993) explored the reactivation of catechol 2,3‐dioxygenase in Pseudomonas putida, influenced by p-toluate. The study highlights the essential role of xylT gene product in regenerating the activity of catechol 2,3‐dioxygenase, demonstrating an advanced understanding of aromatic degradative pathways (Polissi & Harayama, 1993).
Metabolism of Toluene and Xylenes by Pseudomonas putida
Worsey and Williams (1975) identified the metabolism of toluene and xylenes by Pseudomonas putida. The study showed the degradation of these compounds via oxidation to benzoate and m- and p-toluates, further metabolized by a meta pathway. This research contributes to understanding microbial pathways in environmental biodegradation (Worsey & Williams, 1975).
Two-Stage UASB Process for PTA Wastewater Treatment
Kim et al. (2012) explored a two-stage upflow anaerobic sludge blanket (UASB) process, focusing on p-toluate degradation in purified terephthalic acid wastewater treatment. The study highlights the efficiency of this process configuration in degrading major pollutants like p-toluate, contributing to wastewater management solutions (Kim et al., 2012).
Biodegradation of Benzene, Toluene, and p-Xylene by Pseudomonas putida
Lee, Roh, and Kim (1994) conducted metabolic engineering on Pseudomonas putida for simultaneous biodegradation of benzene, toluene, and p-xylene. This study offers insights into microbial remediation strategies for environmental pollutants (Lee et al., 1994).
Safety and Hazards
properties
IUPAC Name |
4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBBFKOUUSUDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199201 | |
Record name | Benzoic acid, 4-methyl-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluate | |
CAS RN |
5118-31-0 | |
Record name | Benzoic acid, 4-methyl-, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-methyl-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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